molecular formula C14H17ClN2 B2633150 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 1919633-72-9

2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2633150
CAS No.: 1919633-72-9
M. Wt: 248.75
InChI Key: BERKXUUUDBSPFZ-UHFFFAOYSA-N
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Description

2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is an organic compound with the molecular formula C14H17ClN2. It is a derivative of quinoline, characterized by the presence of a chloro group, multiple methyl groups, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized quinoline compounds .

Scientific Research Applications

2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and targets can vary depending on the specific application and the context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,5,7,7-tetramethyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-5,5,7,7-tetramethyl-6,8-dihydroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2/c1-13(2)6-11-10(14(3,4)8-13)5-9(7-16)12(15)17-11/h5H,6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERKXUUUDBSPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=N2)Cl)C#N)C(C1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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